N-(3-tert-butyl-1,2-oxazol-5-yl)-4-phenyloxane-4-carboxamide
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Overview
Description
N-(3-tert-butyl-1,2-oxazol-5-yl)-4-phenyloxane-4-carboxamide is a complex organic compound with a unique structure that includes an oxazole ring and a phenyloxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(3-tert-butyl-1,2-oxazol-5-yl)-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N-(3-tert-butyl-1,2-oxazol-5-yl)-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(3-tert-butyl-1,2-oxazol-5-yl)-2-chloroacetamide
- N-(3-tert-butyl-1,2-oxazol-5-yl)but-2-enamide
- N-(3-tert-butyl-1,2-oxazol-5-yl)-2-[(4R)-4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]acetamide
Uniqueness
N-(3-tert-butyl-1,2-oxazol-5-yl)-4-phenyloxane-4-carboxamide stands out due to its unique combination of the oxazole ring and phenyloxane moiety This structure imparts specific chemical and biological properties that differentiate it from similar compounds
Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-18(2,3)15-13-16(24-21-15)20-17(22)19(9-11-23-12-10-19)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSKTVFFXQKHOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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